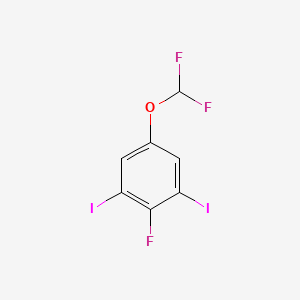
6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring This specific compound is characterized by the presence of a chlorine atom at the 6th position and a trifluoroethyl group at the 7th position of the purine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Trifluoroethylation: The trifluoroethyl group is introduced at the 7th position through a nucleophilic substitution reaction using reagents like 2,2,2-trifluoroethyl iodide or trifluoroethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form purine N-oxides or reduction to form dihydropurines.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide, ammonia, or thiourea in solvents such as methanol or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 in the presence of bases like potassium carbonate.
Major Products Formed
Substitution Products: Various substituted purines depending on the nucleophile used.
Oxidation Products: Purine N-oxides.
Reduction Products: Dihydropurines.
Coupling Products: Aryl or alkyl-substituted purines.
科学的研究の応用
6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the context of purine metabolism.
Medicine: Investigated for its potential as an antiviral or anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes involved in purine metabolism. The chlorine and trifluoroethyl groups enhance its binding affinity and specificity towards these targets, leading to inhibition of enzymatic activity. This can result in the disruption of nucleic acid synthesis and cell proliferation, making it a potential candidate for therapeutic applications.
類似化合物との比較
Similar Compounds
6-Chloropurine: Lacks the trifluoroethyl group, making it less hydrophobic and potentially less potent in certain applications.
7-(2,2,2-Trifluoroethyl)-7H-purine: Lacks the chlorine atom, which may affect its binding affinity and specificity.
6-Bromo-7-(2,2,2-trifluoroethyl)-7H-purine: Similar structure but with a bromine atom instead of chlorine, which may alter its reactivity and biological activity.
Uniqueness
6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine is unique due to the combined presence of both chlorine and trifluoroethyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its potential as a versatile compound for various applications in scientific research.
特性
分子式 |
C7H4ClF3N4 |
|---|---|
分子量 |
236.58 g/mol |
IUPAC名 |
6-chloro-7-(2,2,2-trifluoroethyl)purine |
InChI |
InChI=1S/C7H4ClF3N4/c8-5-4-6(13-2-12-5)14-3-15(4)1-7(9,10)11/h2-3H,1H2 |
InChIキー |
AZPFTTDFNVOYNY-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(C(=N1)Cl)N(C=N2)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



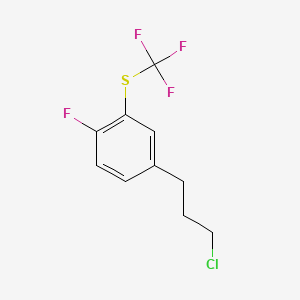

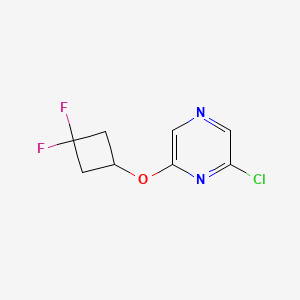
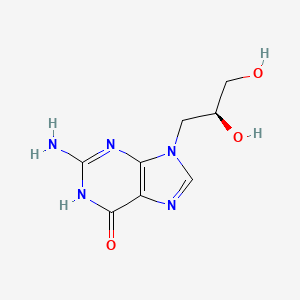
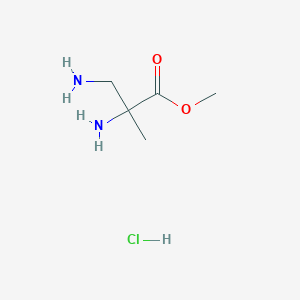

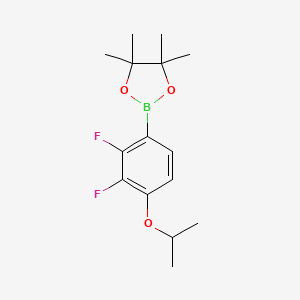
![(R)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14035765.png)


